molecular formula C13H24ClNO B3961681 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride

Cat. No.: B3961681
M. Wt: 245.79 g/mol
InChI Key: WCWSMPXAHDKRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrrolidin-1-ylbicyclo[331]nonan-9-ol;hydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride typically involves the reaction of a bicyclic ketone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different alcohols or amines.

Scientific Research Applications

2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride include:

  • 2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-one
  • 9-Phenyl-2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-ol

Uniqueness

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c15-13-10-4-3-5-11(13)12(7-6-10)14-8-1-2-9-14;/h10-13,15H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSMPXAHDKRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3CCCC2C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Reactant of Route 2
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Reactant of Route 4
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Reactant of Route 5
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride
Reactant of Route 6
2-Pyrrolidin-1-ylbicyclo[3.3.1]nonan-9-ol;hydrochloride

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